molecular formula C19H16ClNO3 B1440525 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one CAS No. 1283109-71-6

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one

Cat. No.: B1440525
CAS No.: 1283109-71-6
M. Wt: 341.8 g/mol
InChI Key: VYWMRUBDVCAOFQ-UHFFFAOYSA-N
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Description

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one is a synthetic quinolin-2-one derivative, an important class of nitrogen-containing heterocycles in medicinal chemistry. This compound serves as a versatile scaffold for the design and synthesis of novel biologically active molecules. Its structure features multiple electrophilic and nucleophilic centers, allowing for diverse synthetic transformations to create binary and fused heterocyclic systems such as pyrazoles, imidazoles, and pyrimidines . Quinolinone derivatives analogous to this compound have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of key cellular signaling pathways. Structurally similar molecules have been identified as potent dual inhibitors of the AKT and NF-κB pathways , which are central regulators of cell survival and proliferation often dysregulated in cancers like melanoma, breast, and prostate cancer . The 3-acetylquinolinone core is reminiscent of the natural product viridicatin and is considered a privileged structure in drug discovery . The specific 4-ethoxyphenyl substitution on the quinolinone core may influence the compound's electronic properties and binding affinity to biological targets, offering a point for further structure-activity relationship (SAR) exploration . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules for screening against various disease targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-acetyl-6-chloro-4-(4-ethoxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-3-24-14-7-4-12(5-8-14)18-15-10-13(20)6-9-16(15)21-19(23)17(18)11(2)22/h4-10H,3H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWMRUBDVCAOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Friedlander Annulation

A widely employed method involves the Friedlander annulation reaction, which condenses 2-aminobenzophenone derivatives with β-ketoesters such as ethyl acetoacetate under catalytic conditions to form the quinolin-2(1H)-one core.

  • Typical Procedure :
    • React substituted 2-aminobenzophenone (bearing a 6-chloro substituent) with ethyl acetoacetate in the presence of catalysts such as calcium triflate (Ca(OTf)2) and phase-transfer catalysts like nBuNPF6.
    • The reaction is often conducted under solvent-free conditions at elevated temperatures (~100–120 °C) for 3–5 hours.
    • Subsequent addition of aryl aldehydes or phenacyl bromides facilitates the introduction of the 4-(4-ethoxyphenyl) substituent via condensation or alkylation steps.

This method yields the quinolinone with good regioselectivity and moderate to high yields (68–81%).

Multi-step One-Pot Synthesis in Deep Eutectic Solvents (DES)

A greener approach uses deep eutectic solvents such as K2CO3:Ethylene glycol mixtures to facilitate the multi-step synthesis in a one-pot fashion.

  • Key Steps :

    • Formation of benzophenone intermediate via Ni(OAc)2 catalyzed reaction of substituted 2-amino benzhydrol.
    • Addition of ethyl acetoacetate to form the acetylated intermediate.
    • N-alkylation with phenacyl bromide to introduce the aryl substituent.
    • Final cyclization and functionalization steps under mild heating (~100 °C).
  • Advantages :

    • Eco-friendly solvent system.
    • Simplified workup and purification by column chromatography.
    • Yields ranging from 68% to 81% for various substituted quinolinones, including those with chloro and ethoxyphenyl groups.

Base-Catalyzed Condensation and Subsequent Functionalization

Another approach involves base-catalyzed condensation of 2-aminobenzophenones with ethyl acetoacetate followed by electrophilic substitution to install the chloro and ethoxyphenyl groups.

  • Procedure Highlights :
    • Use of CeCl3 as a Lewis acid catalyst to promote condensation.
    • Reaction carried out in polar aprotic solvents like DMSO or ethanol at moderate temperatures.
    • Post-condensation functionalization by halogenation and arylation to achieve the desired substitution pattern.

Data Table: Summary of Preparation Conditions and Yields

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Friedlander Annulation 2-Aminobenzophenone (6-chloro), ethyl acetoacetate, Ca(OTf)2, nBuNPF6 120 °C, solvent-free, 4–5 h 68–81 High regioselectivity, solvent-free, scalable
One-Pot in Deep Eutectic Solvent 2-Amino benzhydrol (6-chloro), Ni(OAc)2, K2CO3:Ethylene glycol DES, phenacyl bromide 100 °C, 10–14 h 68–81 Green chemistry approach, mild conditions
Base-Catalyzed Condensation 2-Aminobenzophenone, ethyl acetoacetate, CeCl3 80–100 °C, polar solvents ~48–70 Requires post-condensation functionalization

Detailed Research Findings

  • Mechanistic Insights :
    The Friedlander annulation proceeds via initial formation of an enamine intermediate from the β-ketoester and 2-aminobenzophenone, followed by intramolecular cyclization and dehydration to form the quinolin-2(1H)-one core. The presence of chloro substituent at the 6-position directs regioselectivity and influences electronic properties, facilitating subsequent electrophilic aromatic substitution to install the 4-(4-ethoxyphenyl) group.

  • Catalyst Effects :
    Lewis acid catalysts such as calcium triflate enhance the electrophilicity of the carbonyl groups, accelerating the annulation. Phase-transfer catalysts improve reaction rates under solvent-free conditions.

  • Green Chemistry Aspects :
    Use of deep eutectic solvents (K2CO3:Ethylene glycol) provides a recyclable, non-toxic medium that replaces volatile organic solvents. This method also reduces waste and energy consumption while maintaining high yields.

  • Purification and Characterization : Products are typically purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures (10–25%). Characterization includes melting point determination, 1H NMR, and mass spectrometry, confirming the structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions at the chloro position using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino, thiol, or other substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Potential antimicrobial properties against bacteria and fungi.

    Anticancer Activity: Studied for its potential anticancer properties.

Medicine

    Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Material Science:

Mechanism of Action

The mechanism of action of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one depends on its specific biological activity. For example:

    Antimicrobial Activity: May involve inhibition of bacterial enzymes or disruption of cell membranes.

    Anticancer Activity: May involve inhibition of cell proliferation pathways or induction of apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-aryl group significantly influences molecular properties:

Compound Name Position 4 Substituent Key Properties References
Target Compound 4-Ethoxyphenyl Moderate lipophilicity; ethoxy may enhance metabolic stability vs. methoxy
3-Acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one 4-Methoxyphenyl Lower molecular weight (327.76 g/mol); methoxy increases polarity
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one Phenyl No electron-donating groups; higher crystallinity (dihedral angle: 75.44°)
3-Acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one 4-Fluorophenyl Electron-withdrawing fluoro group; potential for enhanced reactivity

Key Insight : Ethoxy and methoxy groups improve solubility compared to phenyl, but ethoxy’s larger size may reduce metabolic degradation. Fluorophenyl derivatives exhibit distinct electronic profiles, favoring interactions with hydrophobic enzyme pockets.

Substituents at Position 1 (N-1)

The N-1 substituent affects hydrogen bonding and molecular packing:

Compound Name N-1 Substituent Crystal Stability References
Target Compound H (unsubstituted) Likely forms intermolecular H-bonds with acetyl
3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one Ethyl Stabilized by C–H⋯O hydrogen bonds; dihedral angle 75.44°
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one Methyl Methyl reduces H-bond donor capacity; may lower melting point

Key Insight : Ethyl and methyl groups at N-1 disrupt planar stacking but enhance crystallinity. The unsubstituted N-H in the target compound may favor intermolecular hydrogen bonding, influencing solubility and solid-state stability.

Functional Groups at Position 3

The position 3 substituent modulates electronic and steric effects:

Compound Name Position 3 Group Impact on Reactivity References
Target Compound Acetyl Enhances electrophilicity; participates in H-bonding
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one Hydroxy Increases solubility; acts as H-bond donor
3-Amino-6-chloro-4-phenylquinolin-2(1H)-one Amino Basic group; potential for salt formation

Key Insight: Acetyl groups improve binding to kinases or enzymes via hydrophobic interactions, while hydroxy and amino groups enhance solubility but may reduce membrane permeability.

Chloro Substituent at Position 6

The 6-chloro group is a common feature in many analogs:

  • Enhances stability by reducing oxidation susceptibility.
  • Increases lipophilicity, improving blood-brain barrier penetration .
  • Present in >80% of compounds in the evidence, suggesting its critical role in maintaining core quinolin-2(1H)-one activity.

Biological Activity

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • IUPAC Name : 3-acetyl-6-chloro-4-(4-ethoxyphenyl)-1H-quinolin-2-one
  • Molecular Formula : C19H16ClNO3
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 1283109-71-6

Biological Activity Overview

The biological activity of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one can be categorized into several key areas:

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. The mechanism of action may involve:

  • Inhibition of bacterial enzymes : This can disrupt metabolic processes essential for bacterial survival.
  • Disruption of cell membranes : Compounds like this quinoline derivative may compromise the integrity of microbial cell membranes, leading to cell lysis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • Cell Proliferation Inhibition : It may inhibit pathways involved in cell proliferation, thereby slowing down tumor growth.
  • Induction of Apoptosis : The compound could promote programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

Study on Antitumor Activity

A recent study evaluated the anticancer effects of various quinoline derivatives, including 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one. The findings highlighted:

  • IC50 Values : The compound demonstrated significant inhibitory activity against several cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis and inhibiting cell growth (values not specified in the search results).
CompoundTarget Cell LineIC50 (µM)
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-oneMDA-MB-231 (breast cancer)TBD
Other Quinoline DerivativesVariousTBD

The mechanism of action for this compound appears to be multifaceted:

  • Microtubule Destabilization : Similar compounds have shown ability to inhibit microtubule assembly, which is crucial for mitosis.
  • Caspase Activation : Studies have indicated that quinoline derivatives can enhance caspase activity, further promoting apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one, it is essential to compare it with other related compounds:

Compound NameStructureBiological Activity
QuinolineBasic structure without substituentsLimited biological activity
ChloroquineWell-known antimalarial drugAntimalarial and some anticancer activity
3-Acetyl DerivativeSimilar structure with acetyl groupEnhanced anticancer properties

Q & A

Q. What are the key steps in determining the crystal structure of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves a diffractometer (e.g., Nonius MACH-3) with graphite-monochromated radiation. For refinement, use SHELXL, which handles small-molecule crystallography by applying full-matrix least-squares methods. Key parameters include:
  • Space group: Monoclinic P21/nP2_1/n
  • Unit cell dimensions: a=10.043A˚,b=18.663A˚,c=15.537A˚,β=91.811a = 10.043 \, \text{Å}, b = 18.663 \, \text{Å}, c = 15.537 \, \text{Å}, \beta = 91.811^\circ .
  • Hydrogen bonding (N–H⋯O) and torsional angles (e.g., phenyl ring twist angles ~65–70°) are critical for validating intermolecular interactions .

Q. What spectroscopic techniques are used to characterize quinolin-2(1H)-one derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions and confirm acetyl/ethoxy group integration.
  • Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and N–H bending (~3200 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of Cl or acetyl groups).
    Computational tools like Gaussian 16 and GaussView aid in predicting spectral data via Density Functional Theory (DFT) .

Advanced Research Questions

Q. How can contradictions between computational and experimental data in synthesis pathways be resolved?

  • Methodological Answer :
  • Benchmarking : Compare DFT-calculated reaction pathways (e.g., activation energies) with experimental yields. Adjust computational parameters (e.g., solvent models, basis sets) to match observed outcomes.
  • Error Analysis : For crystallographic data, use RR-factor convergence and omit-map validation to resolve discrepancies (e.g., SHELXL refinement flags poor agreement in reflections) .
  • Hybrid Approaches : Combine experimental kinetics (e.g., TLC monitoring ) with computational mechanistic studies (e.g., transition state modeling) to identify rate-limiting steps .

Q. How can reaction conditions be optimized for greener synthesis of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one?

  • Methodological Answer :
  • Solvent Selection : Replace traditional solvents (e.g., ethanol) with ionic liquids (e.g., [bmim]BF4_4), which enhance reaction efficiency and reduce waste .
  • Catalyst-Free Pathways : Avoid harsh acids/bases by using microwave-assisted or photochemical activation to promote cyclization .
  • Atom Economy : Design one-pot syntheses to minimize intermediates (e.g., Skraup method alternatives ).

Q. What strategies are effective for analyzing hydrogen bonding and π–π interactions in quinolinone derivatives?

  • Methodological Answer :
  • Crystallographic Software : Use Mercury or OLEX2 to visualize packing diagrams and quantify interactions (e.g., C–H⋯π distances < 3.5 Å ).
  • Quantum Topology (QTAIM) : Apply Quantum Theory of Atoms in Molecules to map bond critical points and electron density for non-covalent interactions .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates intermolecular forces with melting points.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one
Reactant of Route 2
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one

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